Cas no 10173-56-5 (2-(1H-1,3-Benzodiazol-2-yl)-4-chloroaniline)
2-(1H-1,3-Benzodiazol-2-yl)-4-chloroaniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine,2-(1H-benzimidazol-2-yl)-4-chloro-
- 2-(1H-1,3-BENZODIAZOL-2-YL)-4-CHLOROANILINE
- 2-(1H-benzoimidazol-2-yl)-4-chloro-aniline
- 2-(5-Chlor-2-amino-phenyl)-benzimidazol
- 2-Benzimidazol-2-yl-4-chlor-anilin
- AC1L7XBY
- CCG-43872
- CTK6G7724
- HMS551K17
- Maybridge1_003581
- NSC252120
- Oprea1_776919
- SureCN1905839
- SR-01000003414-1
- 2-(1H-benzimidazol-2-yl)-4-chloroaniline
- SR-01000003414-2
- Z283679448
- SR-01000003414
- EN300-71909
- 10173-56-5
- 2-(2-Amino-5-chlorophenyl)-1H-benzimidazole, C~13~H~10~ClN~3~
- SCHEMBL1905839
- DTXSID20312319
- NSC-252120
- 2-(1H-BENZIMIDAZOL-2-YL)-4-CHLOROBENZENAMINE
- AKOS000148787
- CS-0258961
- 2-(1H-1,3-Benzodiazol-2-yl)-4-chloroaniline
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- Inchi: 1S/C13H10ClN3/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17)
- InChI Key: GLQIZLCZHSQBLY-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)C1=NC2C=CC=CC=2N1)N
Computed Properties
- Exact Mass: 242.04867
- Monoisotopic Mass: 243.056
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 54.7Ų
Experimental Properties
- Density: 1.395
- Boiling Point: 495.7°Cat760mmHg
- Flash Point: 253.6°C
- Refractive Index: 1.738
- PSA: 54.7
- LogP: 4.04670
2-(1H-1,3-Benzodiazol-2-yl)-4-chloroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B118133-25mg |
2-(1H-1,3-Benzodiazol-2-yl)-4-chloroaniline |
10173-56-5 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B118133-50mg |
2-(1H-1,3-Benzodiazol-2-yl)-4-chloroaniline |
10173-56-5 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B118133-250mg |
2-(1H-1,3-Benzodiazol-2-yl)-4-chloroaniline |
10173-56-5 | 250mg |
$ 365.00 | 2022-06-07 | ||
| Chemenu | CM473741-250mg |
2-(1H-1,3-benzodiazol-2-yl)-4-chloroaniline |
10173-56-5 | 95%+ | 250mg |
$246 | 2023-01-13 | |
| Chemenu | CM473741-500mg |
2-(1H-1,3-benzodiazol-2-yl)-4-chloroaniline |
10173-56-5 | 95%+ | 500mg |
$444 | 2023-01-13 | |
| Chemenu | CM473741-1g |
2-(1H-1,3-benzodiazol-2-yl)-4-chloroaniline |
10173-56-5 | 95%+ | 1g |
$592 | 2023-01-13 | |
| Enamine | EN300-71909-0.05g |
2-(1H-1,3-benzodiazol-2-yl)-4-chloroaniline |
10173-56-5 | 95.0% | 0.05g |
$88.0 | 2025-02-20 | |
| Enamine | EN300-71909-0.1g |
2-(1H-1,3-benzodiazol-2-yl)-4-chloroaniline |
10173-56-5 | 95.0% | 0.1g |
$132.0 | 2025-02-20 | |
| Enamine | EN300-71909-0.25g |
2-(1H-1,3-benzodiazol-2-yl)-4-chloroaniline |
10173-56-5 | 95.0% | 0.25g |
$188.0 | 2025-02-20 | |
| Enamine | EN300-71909-0.5g |
2-(1H-1,3-benzodiazol-2-yl)-4-chloroaniline |
10173-56-5 | 95.0% | 0.5g |
$353.0 | 2025-02-20 |
2-(1H-1,3-Benzodiazol-2-yl)-4-chloroaniline Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2-(1H-1,3-Benzodiazol-2-yl)-4-chloroaniline
Comprehensive Overview of Benzenamine,2-(1H-benzimidazol-2-yl)-4-chloro- (CAS No. 10173-56-5)
Benzenamine,2-(1H-benzimidazol-2-yl)-4-chloro- (CAS 10173-56-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This benzimidazole derivative features a unique molecular structure combining a chlorinated benzene ring with a benzimidazole moiety, making it particularly valuable for drug discovery and functional material development. The compound's molecular weight of 243.68 g/mol and its specific chemical properties contribute to its diverse applications across multiple industries.
Recent scientific literature highlights growing interest in benzimidazole derivatives like 10173-56-5 due to their potential in addressing current healthcare challenges. Researchers are particularly focused on their biological activity against various pathogens, with studies suggesting possible applications in developing novel antimicrobial agents. The chlorinated aromatic system in this compound enhances its binding affinity to biological targets, making it a promising candidate for medicinal chemistry applications.
The synthesis of Benzenamine,2-(1H-benzimidazol-2-yl)-4-chloro- typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high chemical purity and yield. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to characterize this compound. These quality control measures are crucial for researchers who require precise chemical specifications for their experimental work.
In material science applications, CAS 10173-56-5 demonstrates interesting photophysical properties that make it suitable for developing advanced organic electronic materials. Its conjugated system allows for potential use in OLED technology and sensor development, aligning with current industry trends toward sustainable and efficient materials. The compound's thermal stability and electronic characteristics are subjects of ongoing investigation in nanotechnology research.
The global market for specialty chemicals like Benzenamine,2-(1H-benzimidazol-2-yl)-4-chloro- has shown steady growth, driven by increasing R&D investments in pharmaceuticals and advanced materials. Suppliers typically offer this compound in various packaging options ranging from milligrams to kilogram quantities to accommodate different research needs. Current market analysis suggests growing demand from academic institutions and pharmaceutical companies exploring novel chemical entities for therapeutic development.
Environmental and safety considerations for handling 10173-56-5 follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper chemical storage in controlled environments and adherence to laboratory safety guidelines are recommended. Researchers frequently search for information about the compound's solubility profile and stability conditions, which are important parameters for experimental design.
Future research directions for Benzenamine,2-(1H-benzimidazol-2-yl)-4-chloro- include exploring its potential in catalysis applications and as a building block for more complex molecular architectures. The compound's versatility continues to attract interest from both academic and industrial researchers working on cutting-edge chemical innovations. As synthetic methodologies advance, we anticipate new discoveries regarding this compound's properties and applications.
For researchers seeking technical data on CAS 10173-56-5, comprehensive spectral data and analytical reports are typically available from specialty chemical suppliers. The compound's structure-activity relationships remain an active area of investigation, particularly in the context of designing new bioactive molecules with improved pharmacological profiles.
The patent landscape surrounding benzimidazole derivatives indicates ongoing innovation in this chemical space, with 10173-56-5 serving as a valuable intermediate in several proprietary synthetic routes. Intellectual property considerations are important for organizations developing commercial applications based on this chemical scaffold.
In summary, Benzenamine,2-(1H-benzimidazol-2-yl)-4-chloro- (CAS 10173-56-5) represents an important research chemical with broad potential across multiple scientific disciplines. Its unique structural features and adaptable chemistry continue to make it a subject of interest in both fundamental research and applied science contexts.
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